4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane
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Overview
Description
4-{3-iodobicyclo[111]pentan-1-yl}oxane is a synthetic organic compound characterized by the presence of an iodinated bicyclo[111]pentane moiety attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane typically involves the iodination of a bicyclo[1.1.1]pentane precursor followed by the introduction of the oxane ring. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination step. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted bicyclo[1.1.1]pentane derivative.
Scientific Research Applications
4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can vary, but often include signal transduction mechanisms or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 4-{3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
- 4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane
Uniqueness
4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its iodinated bicyclo[1.1.1]pentane core provides a versatile platform for further functionalization, making it valuable in various research and industrial applications.
Properties
CAS No. |
2680533-05-3 |
---|---|
Molecular Formula |
C10H15IO |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
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